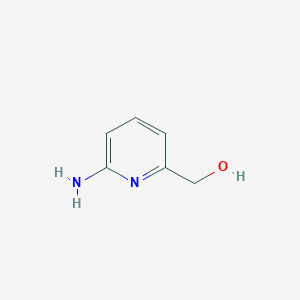

(6-Aminopyridin-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-aminopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMPMXTWKROXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457846 | |

| Record name | (6-aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79651-64-2 | |

| Record name | (6-aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2-PYRIDINEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Aminopyridin-2-yl)methanol (CAS: 79651-64-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminopyridin-2-yl)methanol, with CAS number 79651-64-2, is a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its unique bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group on a pyridine scaffold, renders it a valuable intermediate for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound. Furthermore, it delves into the biological significance of its derivatives, particularly as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a key player in sensory perception and skin homeostasis. Detailed experimental protocols and in-depth data analysis are presented to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a pale brown solid at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 79651-64-2 | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | [2] |

| Appearance | Pale brown powder | [1] |

| Melting Point | 85.0-95.0 °C | [1] |

| Purity | ≥97% (typical) | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | |

| IUPAC Name | This compound | [1] |

| InChI Key | YGMPMXTWKROXPP-UHFFFAOYSA-N | [1] |

| SMILES | NC1=CC=CC(CO)=N1 | [1] |

Synthesis and Experimental Protocols

Experimental Workflow: Reduction of a Pyridine Carboxylic Acid Derivative

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol:

-

Step 1: Reaction Setup A solution of methyl 6-aminopicolinate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.

-

Step 2: Reduction A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents), in anhydrous THF is added dropwise to the cooled solution of the starting material with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Quenching and Work-up Upon completion of the reaction, the mixture is cooled again to 0°C. The excess reducing agent is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting mixture is stirred until a granular precipitate is formed.

-

Step 4: Extraction and Purification The solid is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Data

Although specific spectra for this compound are not widely published, the expected spectral data based on its structure are tabulated below. This information is crucial for the characterization and quality control of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (δ, ppm) |

| -CH₂OH | ~4.5 |

| Pyridine-H (meta to N) | ~6.4-6.6 |

| Pyridine-H (para to N) | ~7.3-7.5 |

| Pyridine-H (meta to N) | ~6.3-6.5 |

| -NH₂ | ~4.5-5.5 (broad) |

| -OH | Variable (broad) |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3400-3200 (broad) |

| N-H (amine) | 3500-3300 (two bands for primary amine) |

| C-H (aromatic) | 3100-3000 |

| C=C, C=N (aromatic ring) | 1600-1450 |

| C-O (alcohol) | 1260-1000 |

| C-N (amine) | 1340-1250 |

Mass Spectrometry (MS)

| Ionization Mode | Expected m/z |

| Electrospray Ionization (ESI+) | 125.07 [M+H]⁺ |

Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. Notably, compounds incorporating the pyridin-2-yl-methanol moiety are being investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes, the primary cell type in the epidermis. It plays a crucial role in thermosensation, pain perception, hair growth, and skin barrier function. Dysregulation of TRPV3 activity has been implicated in various skin disorders.

The activation of TRPV3 initiates a complex signaling cascade. The influx of calcium ions (Ca²⁺) through the activated channel is a key initiating event.

TRPV3 Signaling Pathway

Caption: Simplified TRPV3 signaling cascade in keratinocytes.[3]

Activation of TRPV3 by stimuli such as heat or chemical agonists leads to an influx of Ca²⁺.[3] This increase in intracellular calcium can activate various downstream signaling molecules, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[3] This, in turn, can lead to the release of transforming growth factor-alpha (TGF-α), which then activates the epidermal growth factor receptor (EGFR) in an autocrine or paracrine manner.[3] The activation of EGFR triggers downstream pathways like the PI3K/AKT and ERK pathways, ultimately influencing cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[3] The development of this compound-based TRPV3 antagonists aims to modulate this pathway for therapeutic benefit in various skin conditions.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its utility as a versatile synthetic intermediate is well-established. The growing understanding of the biological roles of its derivatives, particularly in the context of TRPV3 modulation, highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for researchers in the field. Further investigation into the synthesis and biological activities of novel derivatives of this compound is warranted to fully explore its therapeutic potential.

References

physical and chemical properties of (6-Aminopyridin-2-yl)methanol

An In-depth Technical Guide on the Core Physical and Chemical Properties of (6-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted aminopyridine, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to known potassium channel blockers suggests potential therapeutic applications in neurological disorders characterized by demyelination and impaired nerve conduction. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, supported by experimental and computational data. Detailed methodologies for its synthesis and characterization are presented to aid researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a solid, pale brown powder under standard conditions.[1] It is characterized by the presence of an aminopyridine core functionalized with a hydroxymethyl group. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][3][4][5] |

| CAS Number | 79651-64-2 | [1][2][4][5][6][7] |

| Molecular Formula | C₆H₈N₂O | [1][2][4][5][6] |

| Molecular Weight | 124.14 g/mol | [2][5] |

| Canonical SMILES | C1=CC(=NC(=C1)N)CO | [5] |

| InChI | InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) | [2][4][5] |

| InChIKey | YGMPMXTWKROXPP-UHFFFAOYSA-N | [2][3][4][5] |

Physicochemical Data

| Property | Value | Reference |

| Physical Form | Solid | [3][4] |

| Appearance | Pale brown powder | [1] |

| Melting Point | 87°C to 92°C | |

| Boiling Point | Not available (Predicted for isomer: 320.2±27.0 °C) | |

| Solubility | Slightly soluble in water | |

| pKa (Predicted) | 13.61±0.10 (for isomer (6-amino-3-pyridinyl)methanol) | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [3][4][7] |

Computed Properties

Computational models provide valuable insights into the behavior of molecules. The following properties for this compound have been computed and are available in public databases.

| Property | Value | Reference |

| XLogP3 | -0.3 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 124.063662883 Da | [2] |

| Topological Polar Surface Area | 59.1 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

| Complexity | 87.1 | [2] |

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this compound are typically provided by commercial suppliers upon request, this section outlines the expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the hydroxyl group, a broad singlet for the amino (-NH₂) protons, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrogen atom within the ring.

-

¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in the aliphatic region, while the five carbons of the pyridine ring will resonate in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorption bands are expected in the following regions:

-

O-H stretch: A broad band around 3400-3200 cm⁻¹ corresponding to the hydroxyl group.

-

N-H stretch: Two sharp peaks in the region of 3500-3300 cm⁻¹ for the primary amine.

-

C-H stretch (aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methylene group.

-

C=C and C=N stretches: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

C-O stretch: A strong band in the 1260-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the aminopyridine core.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 6-aminopicolinic acid.

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

Detailed Protocol:

-

Materials: 6-aminopicolinic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Sulfuric acid (H₂SO₄), Diethyl ether, Sodium sulfate (Na₂SO₄).

-

Procedure:

-

A solution of 6-aminopicolinic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution. The amount of LiAlH₄ should be in molar excess to ensure complete reduction of the carboxylic acid.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling in an ice bath.

-

The resulting precipitate (aluminum salts) is removed by filtration.

-

The filtrate is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Biological Activity and Potential Applications

While direct studies on this compound are limited, the broader class of aminopyridines has well-documented biological activities. 4-aminopyridine (4-AP) is a notable example, approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).[3]

Mechanism of Action: Potassium Channel Blockade

Aminopyridine derivatives are known to function as non-specific blockers of voltage-gated potassium (Kv) channels.[2][3][8] In demyelinated axons, the exposure of these channels leads to an excessive outward potassium current, which impairs the propagation of action potentials. By blocking these exposed channels, aminopyridines can restore axonal conduction.[3][9] The derivative 4-aminopyridine-3-methanol has been shown to be a potent blocker of fast potassium channels and is effective in restoring axonal conduction in models of spinal cord injury.[9][10]

Caption: Proposed mechanism of aminopyridine derivatives.

Neuroprotective Effects

Emerging evidence suggests that beyond symptomatic relief, aminopyridines may exert neuroprotective effects.[2][3] Studies have indicated that 4-AP can reduce the degeneration of retinal nerve fibers in animal models of MS.[2] This suggests a potential for these compounds to mitigate long-term axonal damage. The neuroprotective properties may be linked to their ability to enhance electrical activity in neurons, which can be beneficial in various neurodegenerative conditions.[8] Newly synthesized derivatives of 4-aminopyridine have also shown promise in reversing the effects of cuprizone-induced demyelination in mice.[1]

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Information

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with significant potential, primarily due to its structural relation to known neurologically active aminopyridines. Its physicochemical properties make it a viable candidate for further investigation in drug discovery programs targeting neurological disorders. This guide provides foundational data to support such research, summarizing its chemical identity, physical characteristics, a reliable synthesis protocol, and its potential biological relevance as a potassium channel blocker with possible neuroprotective effects. Future research should focus on obtaining detailed biological activity data for this specific molecule to fully elucidate its therapeutic potential.

References

- 1. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study - ProQuest [proquest.com]

- 2. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 79651-64-2 [sigmaaldrich.com]

- 5. 6-Amino-2-pyridinemethanol | C6H8N2O | CID 11182606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 79651-64-2|this compound|BLD Pharm [bldpharm.com]

- 8. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

(6-Aminopyridin-2-yl)methanol molecular weight and formula

This document provides a concise technical overview of the chemical compound (6-Aminopyridin-2-yl)methanol, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Properties

The core molecular identifiers for this compound have been determined and are summarized below. These properties are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol [1][2][3][4] |

The molecular formula, C6H8N2O, precisely defines the elemental composition of the molecule, indicating it contains six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.[1][2] The molecular weight is a critical parameter derived from this composition, calculated to be 124.14 g/mol .[1][2][3][4]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental formula, and its resulting molecular weight is a foundational concept in chemistry. The IUPAC name defines a specific structure, from which a molecular formula is derived. This formula, in turn, allows for the calculation of the precise molecular weight.

References

Technical Guide: Solubility Profile of (6-Aminopyridin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Aminopyridin-2-yl)methanol is a substituted pyridylmethanol compound of interest in medicinal chemistry and organic synthesis due to its structural motifs—a pyridine ring, an amino group, and a hydroxymethyl group. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery pipelines. Solubility profoundly impacts reaction kinetics, crystallization, bioavailability, and the ease of handling in a laboratory setting.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative experimental data is sparse in publicly available literature, this document extrapolates a qualitative solubility profile based on its physicochemical properties and the fundamental principle of "like dissolves like." Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility data empirically.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][3][4] |

| Physical Form | Solid | [2][5] |

| CAS Number | 79651-64-2 | [1][2][3] |

| Predicted XlogP | -0.3 | [1][4] |

| InChIKey | YGMPMXTWKROXPP-UHFFFAOYSA-N | [1][2][5] |

Note: The negative XlogP value suggests a hydrophilic or polar nature.

Predicted Solubility Profile

-

A primary amino group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor.

-

A primary alcohol group (-CH₂OH): Capable of acting as a hydrogen bond donor and acceptor.

-

A pyridine ring: A polar aromatic system containing a nitrogen atom that can act as a hydrogen bond acceptor.

The presence of these polar, hydrogen-bonding functional groups dictates that the molecule will exhibit favorable solubility in polar solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. The following table summarizes the predicted solubility based on these chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Very High | Strong hydrogen bonding interactions between the solvent's -OH groups and the solute's -NH₂, -OH, and pyridine nitrogen.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. The lack of a hydrogen-bond-donating group on the solvent may slightly limit solubility compared to protic solvents. |

| Slightly Polar | Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | Limited capacity for hydrogen bonding and weaker dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Very Low | Dominated by weak van der Waals forces; insufficient to overcome the strong intermolecular forces of the crystalline solute. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Mismatch in polarity ("like dissolves like" principle) leads to negligible dissolution.[7] |

Logical Framework for Solubility Prediction

The interplay between the functional groups of this compound and the nature of the solvent determines its solubility. This relationship can be visualized as a logical diagram.

Caption: Logical diagram of solubility based on intermolecular forces.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] The solution should appear as a slurry with undissolved solid remaining.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure strongly indicates high solubility in polar protic solvents like methanol and water, moderate solubility in polar aprotic solvents like DMSO, and poor solubility in nonpolar solvents such as hexane. For researchers and drug development professionals requiring precise data, empirical determination is necessary. The provided shake-flask protocol offers a robust and reliable method for generating this critical information, enabling informed decisions in synthesis, purification, and formulation processes.

References

- 1. 6-Amino-2-pyridinemethanol | C6H8N2O | CID 11182606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 79651-64-2 [sigmaaldrich.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. PubChemLite - 6-amino-2-pyridinemethanol (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 79651-64-2 [sigmaaldrich.com]

- 6. Khan Academy [khanacademy.org]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of (6-Aminopyridin-2-yl)methanol

This compound is a pivotal heterocyclic building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its bifunctional nature, featuring both a nucleophilic amino group and a versatile hydroxymethyl group, makes it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of the prevalent synthetic routes and purification strategies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of a suitable precursor, typically 6-aminopyridine-2-carboxylic acid or its corresponding ester. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is standard for this transformation.

Primary Synthetic Pathway: Reduction of an Ester Precursor

This two-step approach first involves the esterification of 6-aminopyridine-2-carboxylic acid, followed by the reduction of the resulting ester. The initial esterification step is often performed to create a more reactive and soluble substrate for the subsequent hydride reduction.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification and Reduction

The following protocol is a representative procedure adapted from the synthesis of analogous aminopyridinyl methanols.[1]

Step A: Synthesis of Ethyl 6-aminopyridine-2-carboxylate

-

Reaction Setup: To a solution of 6-aminopyridine-2-carboxylic acid (1 equivalent) in ethanol (approx. 10 mL per gram of acid), slowly add concentrated sulfuric acid (0.5 equivalents) while cooling in an ice bath.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.

-

Extraction: Extract the aqueous phase three times with ethyl acetate (EtOAc).

-

Drying and Concentration: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step B: Synthesis of this compound

-

Reaction Setup: Dissolve the crude ethyl 6-aminopyridine-2-carboxylate from Step A in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution to -60°C or 0°C using an appropriate cooling bath. Slowly add lithium aluminum hydride (LiAlH₄) (2.0-3.0 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. LiAlH₄ is a potent reducing agent that reduces esters and carboxylic acids to primary alcohols.[2]

-

Reaction Conditions: After the addition is complete, allow the mixture to gradually warm to 0°C and then heat to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (NaOH) solution, and finally more water (Fieser method).

-

Isolation: A granular precipitate will form. Remove the solid by filtration through a pad of Celite, washing the filter cake thoroughly with THF or EtOAc.

-

Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude this compound as a solid or oil.

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and inorganic salts from the work-up. Purification is essential to achieve the desired level of purity for subsequent applications. Flash column chromatography is the most effective method.

Caption: Purification workflow for this compound.

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or dichloromethane) and pack the column. Equilibrate the column with the starting eluent mixture.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like methanol. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

-

Elution: Elute the column with an appropriate solvent system. A common system for this class of polar, basic compounds is a mixture of ethyl acetate and methanol.[1] A gradient of increasing polarity (e.g., from 100% EtOAc to 95:5 EtOAc/MeOH) is often effective.

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with an appropriate visualization agent (e.g., potassium permanganate or UV light).

-

Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound as a solid.

Alternative Purification: Cation-Exchange Chromatography

For challenging separations or removal of non-basic impurities, cation-exchange chromatography can be a powerful alternative. This technique is particularly suitable for purifying aminopyridine derivatives.[3] The positively charged pyridinium ion under acidic conditions binds to the solid support, allowing neutral impurities to be washed away. The product is then eluted by raising the pH or ionic strength of the buffer.

Data Presentation

The following tables summarize key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 6-Aminopyridine-2-carboxylic acid | 23628-31-1 | C₆H₆N₂O₂ | 138.12 | White to light-yellow powder | 254-256[4] |

| This compound | 79651-64-2 | C₆H₈N₂O | 124.14 | Solid | ~120[1] |

Table 2: Synthesis and Purification Data

| Step | Parameter | Typical Value | Notes |

| Synthesis | Reaction Yield (crude) | 70-85% | Based on the reduction of the ester intermediate.[1] |

| Purification | Eluent System | EtOAc/MeOH (95:5) | For flash column chromatography.[1] |

| Purity (post-chromatography) | >95-97% | As determined by HPLC or NMR.[5][6] | |

| Recovery Yield | 80-95% | From the chromatography step. |

This guide provides a foundational framework for the successful synthesis and purification of this compound. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment, especially when handling potent reagents like LiAlH₄. Optimization of reaction times, temperatures, and purification conditions may be necessary depending on the scale and desired purity of the final product.

References

- 1. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 79651-64-2 [sigmaaldrich.com]

- 6. chemuniverse.com [chemuniverse.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (6-Aminopyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for (6-Aminopyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are based on the analysis of its chemical structure and comparison with similar aminopyridine derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.30 (t, J ≈ 7.8 Hz) | H4 |

| ~6.45 (d, J ≈ 7.3 Hz) | H3 |

| ~6.30 (d, J ≈ 8.2 Hz) | H5 |

| ~5.50 (br s) | NH₂ |

| ~5.20 (t, J ≈ 5.7 Hz) | OH |

| ~4.40 (d, J ≈ 5.7 Hz) | CH₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3150 | N-H and O-H stretching | Strong, Broad |

| 3050 - 3000 | Aromatic C-H stretching | Medium |

| 2950 - 2850 | Aliphatic C-H stretching | Medium |

| ~1640 | N-H scissoring | Strong |

| 1600 - 1450 | Aromatic C=C and C=N stretching | Medium-Strong |

| ~1250 | C-O stretching | Strong |

| ~1030 | C-N stretching | Medium |

Table 3: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| Electrospray Ionization (ESI) | Positive | 125.07 | 108.06, 94.06, 79.05 |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-180 ppm.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: Prepare a solid sample using the Potassium Bromide (KBr) disc method. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disc.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans to obtain a high-quality spectrum.

-

Acquire a background spectrum of a blank KBr disc for correction.

-

-

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum.

Diagram 2: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR data acquisition and processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography.

-

Operate the ESI source in positive ion mode.

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

-

If necessary, perform tandem MS (MS/MS) to obtain fragmentation data for structural confirmation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Diagram 3: Mass Spectrometry Logical Flow

Caption: Logical flow of mass spectrometry analysis.

Stability and Storage Conditions for (6-Aminopyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (6-Aminopyridin-2-yl)methanol (CAS No. 79651-64-2). The information presented herein is compiled from manufacturer safety data sheets, relevant scientific literature on related compounds, and established principles of chemical stability. This guide is intended to support researchers and drug development professionals in the proper handling, storage, and analysis of this compound.

Compound Overview

This compound is a functionalized pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring both a primary amino group and a hydroxymethyl substituent on the pyridine ring, presents specific considerations for its stability and handling.

Chemical Structure:

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.[1][2][3][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Light | Store in a dark place | The aminopyridine moiety may be susceptible to photodegradation. |

| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the amino and hydroxymethyl groups. |

| Physical Form | Solid | The compound is typically supplied as a solid and should be stored in this state to enhance stability. |

Physicochemical Properties and Stability Profile

While specific experimental stability data for this compound is not extensively available in published literature, the stability profile can be inferred from its structural features and data on related aminopyridine and pyridinemethanol compounds.

Solid-State Stability

In its solid form, this compound is expected to be relatively stable when stored under the recommended conditions. Studies on similar compounds, such as 4-aminopyridine, have demonstrated good stability in solid dosage forms for extended periods when protected from light and moisture.

Solution Stability

The stability of this compound in solution is expected to be dependent on several factors, including pH, solvent, and exposure to light and oxygen.

-

pH: The amino group imparts basic properties, while the pyridine nitrogen is also basic. The stability of aminopyridines in aqueous solutions can be pH-dependent. For some aminopyridine derivatives, maximum stability has been observed in the slightly acidic pH range.

-

Oxidation: The primary amino group and the benzylic-like alcohol are susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in solution could lead to degradation.

-

Photostability: Pyridine and its derivatives can be susceptible to photodegradation. Exposure of solutions to UV or visible light may induce degradation pathways.

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible for this compound. The identification of actual degradation products would require experimental forced degradation studies followed by analytical characterization (e.g., LC-MS, NMR).

-

Oxidation: The primary amino group could be oxidized to form nitroso or nitro derivatives. The hydroxymethyl group could be oxidized to an aldehyde or a carboxylic acid.

-

Photodegradation: Exposure to light could lead to complex degradation pathways, potentially involving radical mechanisms and ring opening.

-

Dimerization/Polymerization: Under certain conditions, reactions between molecules could lead to the formation of dimers or polymeric impurities.

The following workflow outlines a typical process for identifying degradation products.

Caption: Workflow for forced degradation and impurity identification.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not published, the following are generalized experimental methodologies for conducting forced degradation studies, adapted from ICH guidelines and literature on related compounds.

General Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on the stress condition). The concentration should be chosen to allow for accurate quantification by the analytical method.

Forced Degradation Conditions

-

Acid Hydrolysis:

-

Treat the sample solution with an equal volume of 0.1 M HCl.

-

Incubate the mixture at 60°C for a specified period (e.g., 2, 6, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for analysis.

-

-

Base Hydrolysis:

-

Treat the sample solution with an equal volume of 0.1 M NaOH.

-

Incubate the mixture at 60°C for a specified period.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the sample solution with an equal volume of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for a specified period, protected from light.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photostability:

-

Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the light-exposed and dark control samples at the end of the exposure period.

-

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent compound from any degradation products.

-

Column: A C18 reversed-phase column is often suitable for pyridine derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

-

Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity of the method should be confirmed by demonstrating that the peak for the parent compound is pure in stressed samples (e.g., using a photodiode array detector).

Summary and Recommendations

This compound is expected to be stable in its solid form when stored under refrigerated (2-8°C), dark, and inert conditions.[1][2][3][4] In solution, its stability is likely influenced by pH, the presence of oxidizing agents, and exposure to light. For research and development purposes, it is crucial to handle this compound with care, adhering to the recommended storage conditions to minimize degradation. When working with solutions, especially for extended periods, it is advisable to protect them from light and to consider the potential for oxidative degradation. For quantitative applications and stability studies, the development and validation of a stability-indicating analytical method are essential. The provided experimental protocols for forced degradation can serve as a starting point for a thorough investigation of the stability profile of this compound.

References

- 1. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Aminopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of aminopyridine derivatives, from their molecular mechanisms to their applications in oncology, neurology, and infectious diseases.

Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] These compounds, characterized by a pyridine ring substituted with an amino group, exist in three isomeric forms: 2-, 3-, and 4-aminopyridine, each demonstrating distinct pharmacological profiles.[1][3] Their ability to interact with a variety of biological targets, including enzymes and ion channels, has established them as privileged scaffolds in the development of novel therapeutics.[4] This technical guide provides a comprehensive overview of the current understanding of aminopyridine derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

I. Key Biological Activities and Mechanisms of Action

Aminopyridine derivatives have demonstrated efficacy in a range of therapeutic areas, primarily driven by their ability to modulate the activity of key physiological targets.

A. Anticancer Activity: Targeting Kinase Signaling Cascades

A significant area of research has focused on the development of aminopyridine derivatives as potent and selective kinase inhibitors.[5] Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Several aminopyridine-containing compounds have been designed as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Overexpression or mutation of EGFR is common in various cancers. The binding of aminopyridine derivatives to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt pathways, leading to the inhibition of tumor growth.[7][8]

2. Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/Akt signaling pathway is another critical regulator of cell growth and survival that is frequently hyperactivated in cancer.[9] Novel 2-aminopyridine derivatives have been synthesized as selective inhibitors of the PI3Kδ isoform, which is primarily expressed in hematopoietic cells, making it a promising target for hematological malignancies.[10] Inhibition of PI3Kδ blocks the production of the second messenger PIP3, leading to the suppression of Akt activation and downstream signaling events that promote cell proliferation and survival.[3]

3. Other Kinase Targets:

Aminopyridine derivatives have also been developed as inhibitors of other important kinases implicated in cancer, including:

-

Tropomyosin receptor kinase A (TrkA): Potent TrkA inhibitors with IC50 values in the low nanomolar range have been synthesized, showing significant anti-proliferative activity in cancer cell lines with NTRK gene fusions.[11]

-

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors of CDK9 and HDACs have been discovered, demonstrating synergistic antitumor effects and the potential to overcome drug resistance.[12]

-

Janus Kinase 2 (JAK2): Selective JAK2 inhibitors based on the 2-aminopyridine scaffold have been developed for the treatment of myeloproliferative neoplasms.

B. Neuroprotective and Neuromodulatory Effects: Potassium Channel Blockade

The primary mechanism of action for several clinically relevant aminopyridine derivatives in the central nervous system is the blockade of voltage-gated potassium channels (Kv).[7] By blocking these channels, aminopyridines prolong the duration of action potentials, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.[13][14]

This mechanism is particularly relevant in demyelinating diseases such as multiple sclerosis (MS), where the exposure of juxtaparanodal potassium channels on demyelinated axons leads to current leakage and conduction block.[14] 4-Aminopyridine (dalfampridine) and its derivatives can restore nerve impulse conduction in these damaged neurons, leading to improvements in motor function.[7][14]

C. Antimicrobial Activity

Aminopyridine derivatives have also emerged as a promising class of antimicrobial agents.[9][15][16] Their mechanism of action against bacteria is believed to involve the disruption of the bacterial cell membrane through electrostatic and hydrophobic interactions, leading to the leakage of cytoplasmic contents and cell death.[9] Various synthetic strategies have been employed to generate novel aminopyridine derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[9][17]

II. Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative aminopyridine derivatives against various targets and cell lines.

Table 1: Anticancer Activity of Aminopyridine Derivatives

| Compound/Derivative Class | Target/Cell Line | IC50/EC50 | Reference |

| Aminopyrimidine Derivatives (C3, C4, C6) | TrkA | 5.0 - 7.0 nM | [11] |

| 2-Aminopyridine Derivative (MR3278) | PI3Kδ | 30 nM | [10] |

| 2-Aminopyridine Derivative (MR3278) | MOLM-16, Mv-4-11 (AML cells) | 2.6 µM, 3.7 µM | [10] |

| CDK9/HDAC Dual Inhibitor (8e) | CDK9 | 88.4 nM | [12] |

| CDK9/HDAC Dual Inhibitor (8e) | HDAC1 | 168.9 nM | [12] |

| FLT3/HDAC Dual Inhibitor (9e) | FLT3 | 30.4 nM | [12] |

| FLT3/HDAC Dual Inhibitor (9e) | HDAC1 | 52.4 nM | [12] |

| FLT3/HDAC Dual Inhibitor (9e) | HDAC3 | 14.7 nM | [12] |

| Spiro[indoline-3,4'-piperidine] Derivatives (A1-A4) | EGFR-wt | 7-27% inhibition at 0.5 µM | [6] |

| Spiro[indoline-3,4'-piperidine] Derivatives (A1-A4) | ERBB2 | 5-34% inhibition at 0.5 µM | [6] |

| Amino Acid Conjugate (S3c) | A2780 (Ovarian Cancer) | 15.57 µM | [8] |

| Amino Acid Conjugate (S3c) | A2780CISR (Cisplatin-Resistant) | 11.52 µM | [8] |

Table 2: Antimicrobial Activity of Aminopyridine Derivatives

| Compound/Derivative Class | Microorganism | MIC | Reference |

| 2-Amino-3-cyanopyridine Derivative (2c) | S. aureus, B. subtilis | 0.039 µg/mL | [9][18] |

| 3α,7α-Di(pyridylmethyl)amino-5α-cholestane (10) | S. epidermidis 887E | 1 µg/mL | [17] |

Table 3: Potassium Channel Blocking Activity of Aminopyridine Derivatives

| Compound | Channel | IC50/Ki | Reference |

| 4-Aminopyridine | Kv1.1 | 170 µM | |

| 4-Aminopyridine | Kv1.2 | 230 µM |

III. Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of aminopyridine derivatives.

A. Synthesis of Aminopyridine Derivatives

General Procedure for Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives: [9]

-

A mixture of an appropriate enaminone (1 mmol), malononitrile (1 mmol), and a primary amine (1 mmol) is heated at 80 °C under solvent-free conditions for a specified time (typically 1-3 hours).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-amino-3-cyanopyridine derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.

B. In Vitro Kinase Inhibition Assay (e.g., PI3Kδ)

ADP-Glo™ Kinase Assay Protocol: [5]

-

Prepare a kinase reaction buffer containing the lipid substrate (e.g., PIP2).

-

Add the test aminopyridine derivative at various concentrations to the wells of a 384-well plate.

-

Add the purified recombinant PI3Kδ enzyme to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

C. Cell Viability Assay (MTT Assay)

MTT Assay Protocol for Cytotoxicity Assessment: [19]

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the aminopyridine derivative for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

D. Antimicrobial Susceptibility Testing (Broth Microdilution)

Broth Microdilution Protocol for MIC Determination:

-

Prepare a stock solution of the aminopyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

E. Western Blot Analysis for Signaling Pathway Modulation

Protocol for Assessing PI3K/Akt Pathway Inhibition:

-

Culture cells to 70-80% confluency and treat with various concentrations of the aminopyridine derivative for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of p-Akt.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical drug discovery workflow for aminopyridine derivatives.

Caption: EGFR Signaling Pathway and Inhibition by Aminopyridine Derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

(6-Aminopyridin-2-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

(6-Aminopyridin-2-yl)methanol has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic agents. Its unique structural features, comprising a pyridine ring substituted with both a nucleophilic amino group and a reactive hydroxymethyl group, provide a foundation for synthesizing complex molecules with significant biological activity. This technical guide delves into the synthesis, properties, and extensive applications of this compound, with a particular focus on its role in the design of kinase inhibitors for various disease indications.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 124.14 g/mol . It is essential to handle this compound with care, as it is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled. Proper storage in a dark, inert atmosphere at 2-8°C is recommended to maintain its stability.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| CAS Number | 79651-64-2 | |

| Physical Form | Solid | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through various synthetic routes. One common and efficient method involves the reduction of a corresponding ester, such as methyl 6-aminopicolinate.

Experimental Protocol: Reduction of Methyl 6-aminopicolinate

This protocol details the reduction of methyl 6-aminopicolinate to this compound using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

-

Methyl 6-aminopicolinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Water

-

15% Sodium hydroxide (NaOH) solution

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Setup: An oven-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.

-

Reagent Preparation: A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared in the flask and cooled to 0°C using an ice bath.

-

Addition of Ester: A solution of methyl 6-aminopicolinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: The reaction mixture is cooled to 0°C and cautiously quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water. This should be done with extreme care to control the evolution of hydrogen gas.

-

Workup: The resulting slurry is stirred at room temperature for 30 minutes and then filtered. The filter cake is washed thoroughly with diethyl ether.

-

Isolation: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Application as a Building Block in Drug Discovery

The aminopyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets, particularly the hinge region of kinases. The this compound building block provides a strategic starting point for the synthesis of a wide array of kinase inhibitors and other bioactive molecules. The primary amino group and the hydroxyl group serve as versatile handles for further chemical modifications, such as N-alkylation, acylation, and participation in coupling reactions.

Key Synthetic Transformations

The versatility of this compound is demonstrated through its utility in various synthetic transformations, enabling the construction of diverse chemical libraries for drug discovery.

Boc Protection: The primary amino group can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Suzuki and Sonogashira Coupling Reactions: The pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions. For these reactions, the this compound scaffold would first need to be halogenated. The resulting halo-pyridine derivative can then undergo Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes to introduce a variety of substituents, expanding the chemical diversity of the synthesized compounds.

Workflow for Derivative Synthesis

The Expanding Chemical Toolkit of (6-Aminopyridin-2-yl)methanol: A Guide to Novel Reactions and Synthetic Potential

For Immediate Release

Shanghai, China – December 25, 2025 – (6-Aminopyridin-2-yl)methanol, a versatile bifunctional building block, is at the forefront of innovative synthetic strategies aimed at the rapid construction of complex, biologically active molecules. This technical guide delves into the emerging reaction methodologies involving this valuable scaffold, with a particular focus on its application in multi-component reactions for the synthesis of novel heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique reactivity of this and related aminopyridine structures.

The aminopyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of both a nucleophilic amino group and a versatile hydroxymethyl handle on the this compound framework allows for a diverse range of chemical transformations. This guide will provide an in-depth look at a key example of a novel, efficient reaction for the synthesis of complex pyridone derivatives, highlighting the potential for high-throughput library generation for drug discovery.

A Gateway to Bioactive Heterocycles: One-Pot Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles

A significant advancement in the utilization of aminopyridine-like structures is the development of a one-pot, two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.[1] This reaction showcases the power of multi-component strategies to rapidly generate molecular complexity from simple starting materials. While the reported synthesis does not directly utilize this compound, the underlying principles and the reactivity of the aminopyridine core are highly relevant and adaptable.

This methodology has been successfully employed to create a library of novel compounds, some of which have demonstrated potent anti-cancer activity, particularly against glioblastoma cell lines.[1] The ability to synthesize a diverse range of derivatives through this efficient process underscores the value of this chemical approach in modern drug discovery.

Quantitative Data Summary

The following table summarizes the yields for a selection of synthesized 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, demonstrating the robustness of the one-pot, two-step methodology.

| Compound ID | R Group (from Aldehyde) | Yield (%) |

| 5a | 4-Methylphenyl | 62 |

| 5b | 4-Methylphenyl | 63 |

| 5g | 4-Chlorophenyl | 71 |

| 5j | 4-Fluorophenyl | 60 |

| 5n | 4-Bromophenyl | 73 |

| 5p | 4-Bromophenyl | 75 |

Experimental Protocols

General Procedure for the One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles: [1]

Step 1: Knoevenagel Condensation

-

A mixture of an appropriate aldehyde (2 mmol), malononitrile (2 mmol), and a catalytic amount of betaine (0.2 mmol) is stirred in a round-bottom flask under solvent-free conditions for 5 minutes.

-

Methanol (1 ml) is added to the reaction mixture.

-

The mixture is refluxed for 10 minutes.

Step 2: Michael Addition and Cyclization

-

To the reaction mixture from Step 1, N-substituted 2-cyanoacetamide (2 mmol) and guanidinium carbonate (0.2 mmol) are added with an additional 2 ml of methanol.

-

The reaction mixture is refluxed for 10 minutes.

-

Upon completion, the mixture is cooled in an ice bath.

-

Ethyl acetate (10 ml) is added, and the mixture is transferred to a separatory funnel containing 10 ml of a saturated aqueous salt solution.

-

The mixture is shaken for 5-7 minutes, and the organic layer is separated.

-

The ethyl acetate is removed under reduced pressure.

-

The crude product is recrystallized from methanol or ethanol to yield the pure 6-amino-2-pyridone-3,5-dicarbonitrile derivative.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles.

Caption: Workflow for the one-pot synthesis of pyridone derivatives.

Broader Synthetic Potential and Future Directions

The versatility of the aminopyridine scaffold, as exemplified by this compound, opens doors to a multitude of other novel reactions. The amino and hydroxymethyl groups can be independently or concertedly derivatized, leading to a vast chemical space for exploration.

Potential Signaling Pathway Involvement:

While specific signaling pathway diagrams involving this compound are not yet prevalent in the literature, its derivatives are being investigated as inhibitors of various kinases. For instance, related aminopyridine structures are known to target signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a generalized kinase signaling pathway that such compounds could potentially inhibit.

Caption: Potential inhibition of a kinase signaling pathway.

Future research will undoubtedly uncover more novel transformations of this compound. Areas of particular interest include its use as a ligand in asymmetric catalysis, its incorporation into more complex multi-component reactions, and the development of novel cyclization strategies to access unique heterocyclic ring systems. The continued exploration of the chemistry of this versatile building block promises to yield new tools for medicinal chemists and materials scientists alike.

References

Methodological & Application

Application Note: Synthesis of (6-Aminopyridin-2-yl)methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract